molecular formula C13H11ClO B1220009 (2-Chlorophenyl)(phenyl)methanol CAS No. 6954-45-6

(2-Chlorophenyl)(phenyl)methanol

Cat. No.: B1220009
CAS No.: 6954-45-6
M. Wt: 218.68 g/mol
InChI Key: JGDRELLAZGINQM-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H11ClO It consists of a phenyl group and a 2-chlorophenyl group attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Chlorophenyl)(phenyl)methanol can be synthesized through the reduction of 2-chlorobenzophenone using sodium borohydride in ethanol. The reaction is typically carried out at room temperature for several hours, resulting in the formation of the desired alcohol .

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-chlorobenzophenone.

    Reduction: The compound itself is typically synthesized through the reduction of 2-chlorobenzophenone.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of 2-chlorobenzophenone to this compound.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed:

    Oxidation: 2-Chlorobenzophenone

    Reduction: this compound

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

(2-Chlorophenyl)(phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(phenyl)methanol involves its interaction with molecular targets through its hydroxyl group and aromatic rings. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

    Benzophenone: Similar structure but lacks the hydroxyl group.

    2-Chlorobenzophenone: The ketone form of (2-Chlorophenyl)(phenyl)methanol.

    Diphenylmethanol: Lacks the chlorine substituent on the phenyl ring.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a chlorine substituent on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming specific interactions with other molecules, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2-chlorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDRELLAZGINQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861669
Record name (2-Chlorophenyl)(phenyl)methanol
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Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6954-45-6
Record name 2-Chlorobenzhydrol, (+/-)-
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Record name 6954-45-6
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Record name (2-chlorophenyl)(phenyl)methanol
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Record name 2-CHLOROBENZHYDROL, (±)-
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Synthesis routes and methods I

Procedure details

A mixture containing 15.0 g (0.0692 mole) of 2-chlorobenzophenone, 4.1 g (0.1094 mole) of sodium borohydride, and 200 ml of anhydrous isopropanol is heated to reflux and maintained at reflux until the reaction is complete (2.0 hours), as indicated by vpc techniques. The solvent is removed in vacuo, whereupon the residue is diluted with ether, washed with a dilute hydrochloric acid solution and with water until neutral, dried (magnesium sulfate), and concentrated in vacuo. Recrystallization of the resulting residue from petroleum ether affords 11.5 g (0.0526 mole) of 2-chlorobenzhydrol, m.p. 61°-63°.
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4.1 g
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200 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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